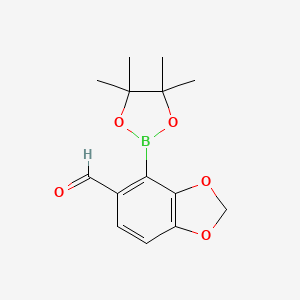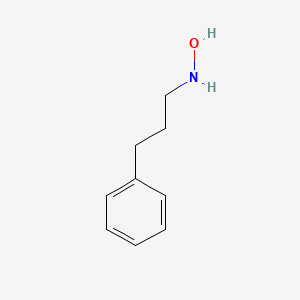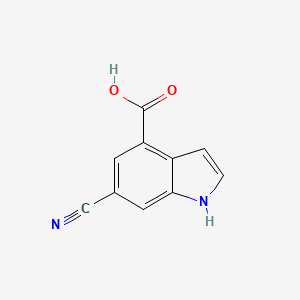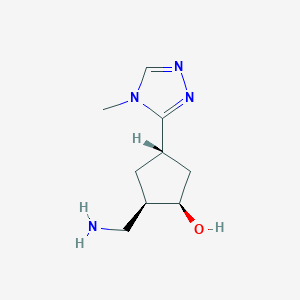
Pentane-1-sulfinic Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-1-sulfinic Chloride is an organosulfur compound with the molecular formula C5H11ClO2S. It is a derivative of sulfinic acid and is known for its reactivity and versatility in organic synthesis. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentane-1-sulfinic Chloride can be synthesized through several methods. One common method involves the reaction of pentane-1-sulfinic acid with thionyl chloride (SOCl2). The reaction typically takes place under reflux conditions, where the sulfinic acid is converted to its corresponding sulfinyl chloride:
C5H11SO2H+SOCl2→C5H11SO2Cl+SO2+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentane-1-sulfinic Chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Pentane-1-sulfonic acid.
Reduction: Pentane-1-sulfinic acid.
Substitution: Various substituted sulfinic derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pentane-1-sulfinic Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonic acids, sulfinic acids, and other sulfur-containing compounds.
Biology: It can be used in the modification of biomolecules and the study of sulfur metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Pentane-1-sulfinic Chloride involves its reactivity with nucleophiles. The chlorine atom in the molecule is a good leaving group, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved. The molecular targets and pathways can vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentane-1-sulfonic acid
- Pentane-1-sulfonyl chloride
- Pentane-1-sulfinic acid
Comparison
Pentane-1-sulfinic Chloride is unique due to its reactivity and versatility in organic synthesis. Compared to Pentane-1-sulfonic acid and Pentane-1-sulfonyl chloride, it offers different reactivity profiles, making it suitable for specific applications. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C5H11ClOS |
|---|---|
Poids moléculaire |
154.66 g/mol |
Nom IUPAC |
pentane-1-sulfinyl chloride |
InChI |
InChI=1S/C5H11ClOS/c1-2-3-4-5-8(6)7/h2-5H2,1H3 |
Clé InChI |
GBQFILKXWSJJOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCS(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)




![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)
![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)






